4-fluoro PV9 (hydrochloride)
Description
Overview of Novel Psychoactive Substances (NPS) within Forensic Chemistry
Novel Psychoactive Substances (NPS) represent a broad and ever-expanding category of drugs that are not controlled by international drug conventions but may pose a public health threat. nih.gov The rapid proliferation of these substances complicates the work of forensic toxicologists due to their diverse chemical structures and often unknown pharmacological profiles. numberanalytics.commedwinpublishers.com Forensic laboratories are faced with the challenge of identifying a continuous stream of new compounds, a task made more difficult by the limited availability of certified reference materials and validated analytical methods. nih.govnumberanalytics.com The global nature of the NPS market and the constant chemical innovation by clandestine chemists mean that forensic science must be adaptable and forward-thinking to keep pace. nih.govsciex.jp
The challenges presented by NPS to forensic science include:
The sheer number and diversity of the substances. nih.gov
The unpredictable geographical emergence of these compounds. nih.gov
The transient nature of many NPS on the drug market. nih.gov
The constant evolution of chemical structures to evade legal control. nih.gov
Classification of 4-fluoro PV9 (hydrochloride) as a Synthetic Cathinone (B1664624) Derivative
4-fluoro PV9 (hydrochloride) is classified as a synthetic cathinone. ontosight.aiwikipedia.org Synthetic cathinones are a class of NPS that are structurally related to cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). forensicsciencereview.comnih.gov These synthetic analogues are often referred to as β-keto amphetamines due to the presence of a ketone group at the beta carbon position of the amphetamine structure. forensicsciencereview.com The synthetic cathinone class is itself diverse, with variations in substituents on the aromatic ring, the nitrogen atom, or the alkyl chain. nih.gov
The α-pyrrolidinophenone subgroup, to which 4-fluoro PV9 belongs, is characterized by the presence of a pyrrolidine (B122466) ring attached to the nitrogen atom. nih.govresearchgate.net
Structural Relationship to α-Pyrrolidinophenones (e.g., PV9, α-PVP, α-PHP)
4-fluoro PV9 is a structural analogue of other α-pyrrolidinophenone cathinones, most notably PV9 (α-pyrrolidinooctanophenone), α-PVP (α-pyrrolidinovalerophenone), and α-PHP (α-pyrrolidinohexanophenone). ontosight.ainih.govspringermedizin.de The core structure of these compounds consists of a phenethylamine (B48288) backbone with a ketone at the beta position and a pyrrolidine ring attached to the alpha-carbon. The primary difference between these analogues lies in the length of the alkyl chain.
| Compound | Alkyl Chain Length |
| α-PVP | Propyl |
| α-PHP | Butyl |
| PV9 | Heptyl |
| 4-fluoro PV9 | Heptyl |
Data sourced from multiple scientific publications. nih.govspringermedizin.dewikipedia.orgnih.gov
The structural characteristics of these compounds, particularly the pyrrolidine ring, contribute to their properties. ojp.gov 4-fluoro PV9 is specifically the 4-fluorinated analogue of PV9. springermedizin.decaymanchem.com
Significance of Fluorine Substitution in Cathinone Analogues
The introduction of a fluorine atom into the structure of psychoactive compounds is a common strategy in medicinal chemistry and in the clandestine synthesis of NPS. nih.gov Fluorine substitution can significantly alter the pharmacological and pharmacokinetic properties of a molecule. nih.govresearchgate.net In the context of synthetic cathinones and other NPS, fluorination has been observed to sometimes increase potency. researchgate.netacs.org For instance, terminal fluorination in some synthetic cannabinoids has been shown to increase their in vitro potency at the CB1 receptor by approximately two to five times. researchgate.net However, the effect of fluorination is not always predictable and can range from a marked loss of effect to an enhancement and prolongation of effects. nih.gov The placement of the fluorine atom on the molecule is also a critical factor in determining its impact. In the case of 4-fluoro PV9, the fluorine atom is located at the para-position (position 4) of the phenyl ring. caymanchem.com
Historical Emergence and Reporting in Academic and Forensic Literature
The first detailed analytical characterization of 4-fluoro PV9 in seized materials was reported in the forensic literature in October 2015. nih.govnih.gov In this study, the compound was identified and characterized using a comprehensive array of analytical techniques, including high-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net The authors of this initial report noted that while the related compound α-PHP had been previously identified, their work constituted the first scientific report on the identification and characterization of 4-fluoro PV9 from the illicit drug market. nih.gov Following its initial identification, analytical reference standards for 4-fluoro PV9 (hydrochloride) became available to forensic and research laboratories. cerilliant.comdv-expert.org Reports from analytical laboratories, such as the National Forensic Laboratory in Slovenia, have also contributed to the body of knowledge on this compound. policija.si
Properties
Molecular Formula |
C18H26FNO · HCl |
|---|---|
Molecular Weight |
327.9 |
InChI |
InChI=1S/C18H26FNO.ClH/c1-2-3-4-5-8-17(20-13-6-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H |
InChI Key |
HZSLWPWRNZGOIZ-UHFFFAOYSA-N |
SMILES |
O=C(C(N1CCCC1)CCCCCC)C2=CC=C(F)C=C2.Cl |
Synonyms |
4-fluoro α-POP; para-fluoro-PV9 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Fluoro Pv9 Hydrochloride
General Synthetic Routes for α-Pyrrolidinophenone Derivatives
The synthesis of α-pyrrolidinophenone derivatives, the structural class to which 4-fluoro PV9 belongs, typically follows one of several well-established routes. nih.govdea.gov These methods are characterized by the formation of a ketone intermediate, followed by α-halogenation and subsequent nucleophilic substitution with pyrrolidine (B122466).
Two primary pathways are commonly employed:
Friedel-Crafts Acylation Route : This method begins with the Friedel-Crafts acylation of an aromatic ring (in this case, a substituted benzene) with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov The resulting ketone is then halogenated at the alpha position, typically using bromine (Br₂), to form an α-bromo ketone. The final step involves the reaction of this intermediate with pyrrolidine to yield the desired α-pyrrolidinophenone. nih.gov
Grignard Reaction Route : An alternative approach starts with a nitrile and a Grignard reagent. dea.gov For instance, an arylmagnesium bromide (e.g., phenylmagnesium bromide) reacts with an alkyl nitrile (e.g., valeronitrile) followed by acidic workup to produce the corresponding ketone. dea.govresearchgate.net Similar to the first route, this ketone is then subjected to α-bromination and subsequent reaction with pyrrolidine to form the final product. dea.gov
A variation on the halogenation step involves the use of N-Bromosuccinimide (NBS) to oxidize a secondary alcohol, which generates bromine in situ to afford the α-brominated ketone intermediate. nih.gov The final products are often converted to their hydrochloride salts for improved stability and handling. dea.gov
| Synthetic Route | Key Steps | Typical Reagents | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | 1. Acylation of aromatic ring 2. α-Halogenation 3. Nucleophilic substitution | Acyl chloride, AlCl₃, Bromine, Pyrrolidine | nih.gov |
| Grignard Reaction | 1. Ketone formation from nitrile 2. α-Halogenation 3. Nucleophilic substitution | Arylmagnesium bromide, Alkyl nitrile, Bromine, Pyrrolidine | dea.gov |
Identification and Characterization of Synthetic Precursors and Intermediates
The synthesis of 4-fluoro PV9 logically proceeds from precursors that provide its core structural components: the 4-fluorophenyl group, the octanone backbone, and the pyrrolidine ring.
Key Precursors and Intermediates:
4-Fluorobenzene: This is the logical starting material to introduce the fluorinated aromatic ring.
Octanoyl chloride: This reagent would be used in a Friedel-Crafts acylation with 4-fluorobenzene to form the ketone intermediate.
1-(4-fluorophenyl)octan-1-one: This is the primary ketone intermediate formed from the initial acylation step.
2-Bromo-1-(4-fluorophenyl)octan-1-one: This α-bromo ketone is the subsequent intermediate, formed by the bromination of 1-(4-fluorophenyl)octan-1-one. It is the direct precursor to the final reaction with pyrrolidine.
Pyrrolidine: This cyclic secondary amine is reacted with the α-bromo ketone intermediate to form the final 4-fluoro PV9 base.
The final product, 4-fluoro PV9, is typically isolated and characterized as its hydrochloride salt. nih.govresearchgate.net Detailed analytical studies have provided a comprehensive physicochemical profile of this compound, confirming its structure and purity. nih.gov The characterization relies on a suite of spectroscopic and chromatographic techniques. For instance, the presence of the hydrochloride salt is confirmed in the ¹H NMR spectrum by a signal observed around 11.95 ppm, which originates from the proton of the quaternary pyrrolidine nitrogen. nih.govresearchgate.net Mass spectrometry data reveals fragmentation patterns characteristic of cathinone (B1664624) derivatives, including the loss of a water molecule from the protonated molecular ion and fragments corresponding to the fluorophenyl and pyrrolidinyl moieties. nih.govresearchgate.net
| Analytical Technique | Observed Findings for 4-fluoro PV9 (hydrochloride) | Reference |
|---|---|---|
| Melting Point (DSC) | 144 °C | nih.gov |
| UV Absorption Maxima (λmax) | 254 nm, 255 nm | nih.govcaymanchem.com |
| FTIR Spectroscopy (cm-1) | Strong carbonyl stretch at 1685 cm-1 Aliphatic C-H stretching at 2800-3000 cm-1 Amine hydrochloride salt bands at 2476-2752 cm-1 | nih.gov |
| 1H NMR Spectroscopy | Signal at 11.95 ppm (quaternary pyrrolidine proton) | nih.govresearchgate.net |
| 13C NMR Spectroscopy | Signals for aromatic carbons coupled with the fluorine atom appear as doublets. | nih.gov |
| Mass Spectrometry (ESI-MS2) | Protonated molecular ion [M+H]+ at m/z 292. A key fragment appears at m/z 274, indicating the elimination of a water molecule. | nih.govresearchgate.net |
Challenges in the Controlled Synthesis of Fluorinated Cathinones
The introduction of fluorine into organic molecules, including synthetic cathinones, presents unique challenges and considerations. researchgate.netst-andrews.ac.uk While the synthesis of 4-fluoro PV9 likely utilizes an already fluorinated starting material (4-fluorobenzene), the broader context of synthesizing novel fluorinated cathinones involves several difficulties.
Regioselectivity: A primary challenge in developing new fluorinated analogs is controlling the position of the fluorine atom on the aromatic ring. Direct fluorination of the cathinone scaffold is often difficult and can lead to a mixture of isomers, complicating purification and characterization. Therefore, synthesis usually starts with a pre-fluorinated precursor, but this limits the accessible structural diversity to the availability of the corresponding starting materials.
Reagent Handling and Safety: Many fluorinating agents are highly reactive, toxic, or require specialized handling procedures. This adds a layer of complexity and cost to the synthesis process compared to non-fluorinated analogs.
Altered Reactivity: The presence of a highly electronegative fluorine atom can alter the electronic properties of the aromatic ring and adjacent functional groups. This can influence the reaction conditions required for subsequent steps, such as the Friedel-Crafts acylation or the reactivity of the α-carbon, potentially leading to unexpected side reactions or lower yields. st-andrews.ac.uk
Environmental Persistence: There is growing awareness of the environmental impact of fluorinated organic compounds. st-andrews.ac.uk Some fluorination processes or the degradation of the final products can lead to persistent by-products. This is a significant consideration in the context of scaling up synthesis and managing chemical waste, as regulatory pressures on persistent chemicals increase. st-andrews.ac.uk
The strategic placement of fluorine is often intended to modify the compound's metabolic stability or its interaction with biological targets. st-andrews.ac.uk However, this modification also complicates the synthesis and introduces challenges that must be overcome to achieve a controlled and efficient production of the desired fluorinated cathinone.
Advanced Analytical Characterization and Methodologies for 4 Fluoro Pv9 Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of novel psychoactive substances. By examining the interaction of the compound with electromagnetic radiation, researchers can piece together its molecular architecture. bohrium.comresearchgate.net For 4-fluoro PV9, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive structural profile. researchgate.netnih.gov
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon) analyses were crucial in the structural elucidation of 4-fluoro PV9. researchgate.netnih.gov
In the ¹H NMR spectrum of 4-fluoro PV9 hydrochloride, a distinct signal observed at 11.95 ppm is attributed to the proton of the quaternary pyrrolidine (B122466) group, confirming the presence of the hydrochloride salt. researchgate.netnih.gov The ¹³C NMR spectrum provides further confirmation of the structure, particularly the location of the fluorine atom. The signals for the carbon atom directly bonded to the fluorine (C14) and the adjacent carbons (C13 and C15) are split into doublets, which is characteristic of fluorine-carbon coupling. This splitting pattern confirms the para position of the fluorine atom on the phenyl ring. nih.gov
Table 1: Key NMR Spectroscopy Data for 4-fluoro PV9 (hydrochloride)
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signal at 11.95 ppm | Proton of the quaternary pyrrolidine group (as hydrochloride) researchgate.netnih.gov |
| ¹³C NMR | Splitting of signals for C13, C14, and C15 into doublets | Coupling with the fluorine atom, confirming its para position on the phenyl ring nih.gov |
FTIR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
UV-Vis spectroscopy of 4-fluoro PV9 shows characteristic absorption maxima. Analysis using a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) system recorded an absorption maximum at 254 nm. nih.gov A separate analysis with a UV-VIS spectrometer yielded a similar absorption maximum at 253 nm, which is consistent with the electronic transitions of the fluorophenyl chromophore. nih.gov
FTIR spectroscopy identifies the vibrational frequencies of different bonds within the molecule, which correspond to specific functional groups. This technique helps to confirm the presence of key structural features like the carbonyl group (C=O) and the C-F bond.
Table 2: UV-Vis and FTIR Spectroscopy Data for 4-fluoro PV9
| Technique | Wavelength/Wavenumber | Assignment |
|---|---|---|
| UV-Vis (HPLC-DAD) | λmax = 254 nm | Electronic transitions in the fluorophenyl group nih.gov |
| UV-Vis Spectrometry | λmax = 253 nm | Electronic transitions in the fluorophenyl group nih.gov |
| FTIR | Not specified | Identification of characteristic functional groups (e.g., C=O, C-F) |
Mass spectrometry is a powerful technique that provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization. bohrium.com
ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, which is useful for determining the molecular weight. For 4-fluoro PV9, with a molecular weight of 291.41 g/mol , the single-stage ESI mass spectrum shows an intense protonated molecular ion at a mass-to-charge ratio (m/z) of 292. researchgate.net
Further structural information is obtained through tandem mass spectrometry (MS²) and multi-stage mass spectrometry (MS³).
MS² Analysis : When the precursor ion at m/z 292 is selected and fragmented, a prominent product ion appears at m/z 274. researchgate.net This corresponds to the elimination of a water molecule, a known characteristic fragmentation pathway for cathinone (B1664624) derivatives. researchgate.net
MS³ Analysis : Further fragmentation of the m/z 274 ion results in a base peak at m/z 203 and another fragment ion at m/z 189. researchgate.net This fragmentation pattern provides evidence for the presence of both the pyrrolidinyl and fluorophenyl moieties within the structure. researchgate.net
Table 3: ESI-MSn Fragmentation Data for 4-fluoro PV9
| MS Stage | Precursor Ion (m/z) | Key Product Ion(s) (m/z) | Inferred Neutral Loss/Structural Moiety |
|---|---|---|---|
| MS¹ | - | 292 | [M+H]⁺ (Protonated Molecule) researchgate.net |
| MS² | 292 | 274 | Loss of H₂O researchgate.net |
| MS³ | 274 | 203 (base peak), 189 | Indicates presence of pyrrolidinyl and fluorophenyl groups researchgate.net |
GC-MS with Electron Ionization (EI) is a hard ionization technique that produces extensive and reproducible fragmentation patterns, often considered a "fingerprint" for a specific compound. metwarebio.com The EI mass spectrum obtained for a seized sample of 4-fluoro PV9 matched well with a library spectrum of the compound. nih.gov
The analysis revealed a characteristic fragmentation pattern, with the most abundant ion (base peak) appearing at m/z 168. researchgate.netnih.gov Other significant fragment peaks were observed at m/z 169, 123, 110, 95, 84, and 55. researchgate.netnih.gov
Table 4: Key GC-EI-MS Fragmentation Data for 4-fluoro PV9
| Mass-to-Charge Ratio (m/z) | Relative Significance |
|---|---|
| 168 | Base Peak researchgate.netnih.gov |
| 169 | Fragment Peak researchgate.netnih.gov |
| 123 | Fragment Peak researchgate.netnih.gov |
| 110 | Fragment Peak researchgate.netnih.gov |
| 95 | Fragment Peak researchgate.netnih.gov |
| 84 | Fragment Peak researchgate.netnih.gov |
| 55 | Fragment Peak researchgate.netnih.gov |
Mass Spectrometry (MS) Fragmentation Pattern Analysis for Structural Confirmation
Chromatographic Separation Techniques for Purity and Identity Determination
Chromatography is essential for separating a compound from a mixture to determine its purity and confirm its identity through its retention time.
High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis of 4-fluoro PV9. bohrium.comresearchgate.net In one detailed study, HPLC coupled with mass spectrometry (HPLC-MS) was employed. The analysis utilized a Hypersil RP C18 column with a gradient mobile phase. bohrium.com This setup yielded a total ion current (TIC) chromatogram showing an intense and symmetrical peak for 4-fluoro PV9 at a retention time of 25.27 minutes, indicating the high purity of the analyzed sample. nih.gov
Gas Chromatography (GC), as part of the GC-MS analysis, also serves as a powerful separation technique. The method used an Rxi-5Sil MS column, which effectively separated 4-fluoro PV9 before it entered the mass spectrometer for ionization and detection. bohrium.comresearchgate.net
Table 5: Chromatographic Methods for 4-fluoro PV9 Analysis
| Technique | Column | Key Finding |
|---|---|---|
| HPLC-MS | Hypersil RP C18 (reversed-phase) bohrium.com | Intense, symmetrical peak at 25.27 min, confirming identity and high purity nih.gov |
| GC-MS | Rxi-5Sil MS bohrium.comresearchgate.net | Effective separation prior to mass analysis and fragmentation |
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., DAD, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic cathinones like 4-fluoro PV9. When coupled with powerful detectors such as a Diode-Array Detector (DAD) and a Mass Spectrometer (MS), it provides both quantitative data and structural information.
In a comprehensive study, 4-fluoro PV9 was analyzed using HPLC coupled to both DAD and an ion trap mass spectrometer with electrospray ionization (ESI). The analysis revealed a single major peak in the total ion current (TIC) chromatogram, indicating the high purity of the substance.
HPLC-MS Analysis: The HPLC-MS analysis was conducted using a Hypersil RP C18 column (150 × 4.6 mm) in a gradient mode. The mobile phase consisted of solvent A (0.02 M aqueous formic acid/0.05 M aqueous ammonium (B1175870) formate) and solvent B (10% solvent A/90% acetonitrile). The total ion current (TIC) chromatogram for 4-fluoro PV9 showed an intense peak at a retention time of 25.27 minutes.
The single-stage mass spectrum (MS) of this peak displayed a protonated molecule [M+H]+ at an m/z of 292, which corresponds to the molecular weight of the free base (291 Da). Further fragmentation analysis using tandem mass spectrometry (MS²) of the precursor ion at m/z 292 yielded a prominent peak at m/z 274, consistent with the elimination of a water molecule. Subsequent MS³ fragmentation of the m/z 274 ion produced a base peak at m/z 203 and another fragment at m/z 189.
HPLC-DAD Analysis: When analyzed by HPLC-DAD, the UV spectrum of 4-fluoro PV9 showed a maximum absorption wavelength (λmax) at 254 nm. This characteristic absorption is useful for detection and quantification. The symmetrical nature of the peak in the chromatogram further supported the high purity of the compound.
Table 1: HPLC and Mass Spectrometry Data for 4-fluoro PV9
| Parameter | Value | Reference |
|---|---|---|
| HPLC Column | Hypersil RP C18 (150 × 4.6 mm) | |
| Retention Time | 25.27 min | |
| UV λmax (DAD) | 254 nm | |
| [M+H]⁺ (MS) | m/z 292 | |
| MS² Fragment | m/z 274 | |
| MS³ Fragments | m/z 203, 189 |
Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis of complex mixtures, including isomeric designer drugs. SFC offers advantages such as high separation efficiency, fast analysis times, and reduced solvent consumption compared to traditional HPLC. While specific SFC studies detailing the analysis of 4-fluoro PV9 are not extensively documented, the technique's utility for the broader class of cathinone derivatives is well-established.
SFC is particularly effective in separating regioisomers of synthetic cathinones. For complex mixtures that may contain 4-fluoro PV9 alongside other structurally similar compounds, SFC can provide the necessary resolution for accurate identification and quantification. The technique often utilizes mobile phases consisting of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol. The separation of cathinone derivatives has been successfully demonstrated on various chiral stationary phases in SFC, highlighting its potential for enantioselective analysis as well. Given the structural similarities among synthetic cathinones, SFC stands as a powerful tool for resolving complex mixtures that may be encountered in forensic casework.
Thermal Analysis Techniques for Material Characterization
Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials like 4-fluoro PV9 (hydrochloride). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a substance as a function of temperature. For 4-fluoro PV9, TGA was performed with a heating rate of 10 °C/min in a nitrogen atmosphere. The analysis revealed a single, sharp decomposition transition at a temperature of 259 °C. This single transition indicates high purity and provides a key parameter for its thermal stability profile.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. The DSC analysis of 4-fluoro PV9 was conducted in a nitrogen atmosphere. The results showed a melting point of 144 °C. This value is a critical physical property for the identification and characterization of the compound in its solid form.
Table 2: Thermal Analysis Data for 4-fluoro PV9
| Analytical Technique | Parameter | Value | Reference |
|---|---|---|---|
| TGA | Decomposition Temperature | 259 °C | |
| DSC | Melting Point | 144 °C |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about the molecular structure, conformation, and stereochemistry of a compound. While a specific crystal structure for 4-fluoro PV9 (hydrochloride) has not been reported in the reviewed literature, its application to closely related synthetic cathinones demonstrates its immense value in forensic science.
For new psychoactive substances, where multiple isomers are often possible, X-ray crystallography can unequivocally identify the exact structure, including the position of substituents on aromatic rings and the stereochemical configuration of chiral centers. For example, studies on other cathinone derivatives have successfully used single-crystal X-ray analysis to confirm their structures as hydrochloride or sulfate (B86663) salts and to establish that they exist as racemic mixtures. This level of structural detail is crucial for establishing structure-activity relationships and for the legal classification of these substances. The characterization of synthetic cathinones by X-ray crystallography provides foundational data for their identification in forensic laboratories.
Computational Chemistry and In Silico Approaches in Analytical Prediction
Computational chemistry and in silico methods are increasingly used to supplement experimental analytical data for the characterization of new psychoactive substances. These approaches can predict various properties of molecules like 4-fluoro PV9, aiding in their identification and in understanding their behavior.
Quantum mechanical approaches, such as Density Functional Theory (DFT), have been employed to predict parameters for cathinone derivatives. For instance, computational studies on fluorinated cathinones have been conducted to find the optimal level of theory for modeling NMR chemical shifts (¹H, ¹³C, and ¹⁹F). Such predictions can be critically compared with experimental data to confirm a proposed structure, which is particularly useful when dealing with ambiguous spectral data or when authentic reference standards are unavailable.
Furthermore, in silico methods are utilized in quantitative structure-property relationship (QSPR) analysis and to predict the interaction of these molecules with biological targets. While specific computational studies focusing solely on 4-fluoro PV9 are limited, the methodologies applied to its fluorinated analogs demonstrate the potential of these techniques to predict spectroscopic properties and to provide insights into the structure and reactivity of this compound.
Pharmacological Investigations and Mechanistic Studies of 4 Fluoro Pv9 Hydrochloride
In Vitro Receptor Binding Profiles and Neurotransmitter Transporter Interactions
4-fluoro PV9 (hydrochloride), a synthetic cathinone (B1664624) of the pyrovalerone class, is characterized by its interaction with monoamine transporters. While specific binding affinity data for 4-fluoro PV9 is not extensively documented in publicly available research, the pharmacological profile can be inferred from studies on structurally similar pyrovalerone analogues. These compounds are known to be potent inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters, with significantly less activity at the serotonin (B10506) transporter.
Dopamine Transporter (DAT) Affinity and Reuptake Inhibition Mechanisms
Pyrovalerone cathinones are potent inhibitors of the dopamine transporter (DAT). The primary mechanism of action for these compounds is the blockade of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. This inhibition is a key factor in their stimulant effects. Studies on a range of α-pyrrolidinophenones have demonstrated that the affinity for DAT increases with the length of the alkyl chain attached to the α-carbon. For instance, the progression from α-PPP (propyl chain) to α-PHP (hexyl chain) shows a corresponding increase in DAT inhibition potency.
For 4-substituted α-PHP analogues, most have been found to be selective DAT reuptake inhibitors. The potency of DAT inhibition among these analogues often falls within a narrow range, suggesting that para-substitution with various functional groups does not drastically alter DAT affinity, with some exceptions. The 4-fluoro substitution, as seen in 4-fluoro PV9, is expected to maintain this high affinity for DAT. The interaction is characterized by the binding of the molecule to the DAT, physically obstructing the transporter's ability to bind and translocate dopamine.
Norepinephrine Transporter (NET) Affinity and Reuptake Inhibition Mechanisms
Similar to their effects on DAT, pyrovalerone analogues are also potent inhibitors of the norepinephrine transporter (NET). The mechanism involves the competitive inhibition of norepinephrine reuptake, leading to elevated synaptic levels of this neurotransmitter. The structure-activity relationship for NET affinity often mirrors that of DAT, with longer alkyl chains generally conferring greater potency.
Serotonin Transporter (SERT) Affinity and Reuptake Inhibition Mechanisms
A defining characteristic of pyrovalerone cathinones is their comparatively weak interaction with the serotonin transporter (SERT). Most compounds in this class show significantly lower affinity for SERT than for DAT and NET, resulting in a high DAT/SERT selectivity ratio. This selectivity is a key pharmacological feature that distinguishes them from other classes of stimulants, such as some substituted cathinones that have more balanced effects on all three monoamine transporters.
The low potency at SERT means that at typical concentrations where DAT and NET are effectively blocked, serotonin reuptake is largely unaffected. This pharmacological profile suggests that the effects of 4-fluoro PV9 are predominantly driven by its actions on the dopamine and norepinephrine systems.
Interactive Data Table: Monoamine Transporter Inhibition for Selected Pyrovalerone Analogues
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| α-PVP | 0.022 | 0.016 | >10 | >455 |
| α-PHP | 0.016 | 0.028 | >10 | >625 |
| MDPV | 0.0041 | 0.026 | 3.349 | 817 |
| 4F-α-PVP | 0.035 | 0.061 | >10 | >286 |
Note: Data is compiled from various sources and assays, and direct comparison should be made with caution. IC50 values represent the concentration of the drug that inhibits 50% of transporter activity.
Structure-Activity Relationship (SAR) Studies of 4-fluoro PV9 and Analogues
The pharmacological properties of 4-fluoro PV9 can be understood through the extensive structure-activity relationship (SAR) studies conducted on the broader class of pyrovalerone cathinones. These studies have systematically investigated how modifications to the three main structural components—the aromatic ring, the alkyl chain, and the pyrrolidine (B122466) ring—influence their interaction with monoamine transporters.
The Aromatic Ring: Substitution on the phenyl ring plays a crucial role in modulating potency and selectivity. The introduction of a 4-fluoro group, as in 4-fluoro PV9, is a common modification. Generally, para-substitution on the phenyl ring of pyrovalerone analogues is well-tolerated for DAT and NET inhibition. Studies on 4-substituted α-PHP analogues have shown that various substituents, including halogens, maintain high DAT inhibitory potency. However, certain bulky or electron-withdrawing groups at the 4-position can sometimes lead to a decrease in potency. For example, a 4-trifluoromethyl (4-CF3) substitution on α-PHP resulted in a significant loss of DAT potency and selectivity. In contrast, the 4-fluoro group is relatively small and is not expected to cause a dramatic decrease in affinity.
The Alkyl Chain: The length of the alkyl chain connecting the carbonyl group to the pyrrolidine ring is a critical determinant of potency at DAT and NET. There is a general trend that as the alkyl chain length increases from a propyl (as in α-PVP) to a hexyl group (as in α-PHP), the affinity for DAT and NET also increases. 4-fluoro PV9, being an α-pyrrolidinooctanophenone, has an octyl chain, which is longer than many commonly studied analogues. This extended chain length is predicted to contribute to high potency at DAT and NET.
The Pyrrolidine Ring: The pyrrolidine ring is essential for the high DAT and NET affinity of these compounds. Expansion of the pyrrolidine ring to a piperidine (B6355638) ring has been shown to decrease potency. The nitrogen atom within the pyrrolidine ring is understood to be crucial for the interaction with the transporters.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking studies suggest that pyrovalerone analogues bind within the central binding site of the DAT. The binding pose is typically characterized by the placement of the pyrrolidine ring in a specific subpocket of the binding site. A key interaction is the formation of a salt bridge between the protonated nitrogen of the pyrrolidine ring and a negatively charged aspartate residue (Asp79 in human DAT) in the transporter.
Metabolism and Biotransformation Studies of 4 Fluoro Pv9 Hydrochloride
In Vitro Metabolic Profiling Using Hepatic Models
The in vitro metabolism of novel psychoactive substances is commonly investigated using human liver microsomes and hepatocytes to predict their biotransformation in humans. For synthetic cathinones, these models have proven effective in identifying major metabolic pathways.
Characterization of Metabolites from Human Hepatocyte Incubations
While no studies have directly analyzed metabolites of 4-fluoro PV9, research on the structurally similar compound 4F-α-PVP (4'-fluoro-α-pyrrolidinovalerophenone) using human hepatocyte incubations has identified several key metabolites. After a 3-hour incubation period, a significant decrease in the parent compound was observed, with the formation of numerous metabolites. The major biotransformations included reduction of the ketone group and both hydroxylation and oxidation of the pyrrolidinyl ring.
Based on these findings, it is anticipated that the incubation of 4-fluoro PV9 with human hepatocytes would yield a similar profile of metabolites. The expected metabolites would likely result from modifications to the octyl side chain and the pyrrolidine (B122466) ring.
Elucidation of Phase I Biotransformation Pathways (e.g., Hydroxylation, N-dealkylation)
Phase I metabolism of synthetic cathinones typically involves oxidation, reduction, and hydrolysis, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver. For pyrovalerone-type cathinones, the main Phase I metabolic reactions include hydroxylation of the alkyl chain and the pyrrolidine ring, N-dealkylation, and reduction of the β-keto group.
For 4-fluoro PV9, the following Phase I pathways are predicted:
Hydroxylation: This is a common metabolic pathway for many synthetic cathinones. It is expected to occur on both the alkyl side chain (at the ω and ω-1 positions) and the pyrrolidine ring. Studies on α-PHP and α-PHPP, which have longer alkyl chains similar to 4-fluoro PV9, have shown that oxidation of the terminal (ω) and penultimate (ω-1) positions of the alkyl chain is a predominant metabolic pathway nih.gov.
N-dealkylation: The removal of the pyrrolidine ring is a possible, though likely minor, metabolic pathway for pyrovalerone derivatives.
Ketone Reduction: The reduction of the carbonyl group to a hydroxyl group is a major metabolic pathway for many synthetic cathinones, leading to the formation of corresponding alcohol metabolites.
The presence of the fluorine atom on the phenyl ring is not expected to be a primary site of metabolism, as the carbon-fluorine bond is generally stable.
Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Glucuronidation is a common Phase II pathway for synthetic cathinones. Metabolites formed during Phase I, particularly those with hydroxyl groups, are susceptible to conjugation with glucuronic acid. Therefore, it is anticipated that the hydroxylated metabolites of 4-fluoro PV9 would undergo glucuronidation.
In Vivo Metabolic Studies in Animal Models (Non-Human)
Animal models, particularly rodents like rats and mice, are frequently used to study the in vivo metabolism of new psychoactive substances. These studies help in identifying metabolites in biological samples such as urine and plasma.
Identification of Metabolites in Animal Biological Samples (e.g., mouse, rat)
While no in vivo studies on 4-fluoro PV9 have been reported, research on other synthetic cathinones in rats has demonstrated that the metabolic pathways observed in vitro are generally reflective of in vivo metabolism. For instance, studies on the synthetic cathinone (B1664624) PCYP in rats identified sixteen phase I metabolites and one phase II metabolite in urine and blood samples. The primary metabolic reactions were dihydroxylation on the pyrrolidine ring and hydroxylation on the benzyl (B1604629) and hexyl rings, followed by glucuronidation proquest.com.
For 4-fluoro PV9, it is expected that analysis of urine and plasma from rats administered the compound would reveal a range of hydroxylated and N-dealkylated metabolites, as well as their glucuronide conjugates. The parent compound may also be detected, although extensive metabolism is typical for synthetic cathinones.
Comparative Analysis of Metabolic Pathways Across Animal Species
Comparative metabolic studies across different animal species are crucial for understanding interspecies variations in drug metabolism. While no such studies exist for 4-fluoro PV9, research on other xenobiotics has shown both similarities and differences in metabolic profiles between species like rats, mice, and humans. These differences can often be attributed to variations in the expression and activity of drug-metabolizing enzymes.
For synthetic cathinones, the major metabolic pathways, such as hydroxylation and ketone reduction, are generally conserved across species. However, the relative abundance of specific metabolites can vary. For example, in vitro studies comparing human and rat liver microsomes for the metabolism of some cathinone derivatives have shown both common and species-specific metabolites. Therefore, while the general metabolic pathways of 4-fluoro PV9 are expected to be similar between humans and rodent models, quantitative differences in the metabolite profiles would not be surprising.
In Vitro Cellular and Biochemical Responses to 4 Fluoro Pv9 Hydrochloride
Cellular Viability and Cytotoxicity Assessments in Model Cell Lines
The cytotoxic potential of 4-fluoro PV9 has been evaluated across a panel of cell lines representing different tissues, including neuronal, hepatic, cardiac, and epithelial cells. These assessments typically involve measuring the reduction in cell viability or proliferation in response to varying concentrations of the compound over different time points.
Responses in Neural Cell Lines (e.g., SH-SY5Y)
In the human neuroblastoma cell line SH-SY5Y, 4-fluoro PV9 has demonstrated significant cytotoxic effects. A time- and concentration-dependent decrease in cell viability is observed upon exposure. After a 24-hour incubation period, a significant reduction in viability is noted at concentrations between 50 and 300 μM. nih.gov At higher concentrations of 200 and 300 μM, 4-fluoro PV9 induces severe cytotoxicity, leading to a maximal reduction in cell viability of 91%. nih.gov The cytotoxic effect is even more pronounced after 72 hours of incubation, with concentrations between 25 and 300 μM causing a significant decrease in cell survival, reaching a maximum reduction of 98%. nih.gov
Table 1: Effect of 4-fluoro PV9 on the Viability of SH-SY5Y Cells
| Concentration (μM) | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|
| 50-300 | 24 | Significant Reduction |
| 200 | 24 | ~9% |
| 300 | 24 | <9% |
| 25-300 | 72 | Significant Reduction |
| 200 | 72 | ~2% |
Responses in Hepatic Cell Lines (e.g., Hep G2)
The human hepatoma cell line Hep G2 has also been utilized to assess the hepatotoxic potential of 4-fluoro PV9. Similar to neuronal cells, a concentration-dependent cytotoxic response is observed. Following a 24-hour exposure, significant cytotoxicity is evident at concentrations ranging from 100 to 300 μM. nih.gov Severe cytotoxicity is observed at 200 and 300 μM, resulting in a maximal cell viability reduction of 96%. nih.gov After a 72-hour incubation, the effect is sustained, with significant reductions in viability seen at concentrations between 25 and 300 μM, with a maximum reduction of 98%. nih.gov
Table 2: Effect of 4-fluoro PV9 on the Viability of Hep G2 Cells
| Concentration (μM) | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|
| 100-300 | 24 | Significant Reduction |
| 200 | 24 | ~4% |
| 300 | 24 | <4% |
| 25-300 | 72 | Significant Reduction |
| 200 | 72 | ~2% |
Responses in Cardiac Cell Lines (e.g., H9C2(2-1))
The cardiotoxicity of 4-fluoro PV9 has been investigated using the H9C2(2-1) rat cardiomyocyte cell line. In these cells, significant cytotoxic effects are observed at concentrations of 200 and 300 μM after 24 hours of incubation, with a maximum viability reduction of 95%. nih.gov A longer incubation period of 72 hours results in a significant reduction in cell viability at a broader range of concentrations, from 10 to 300 μM, with the maximum reduction remaining at 95%. nih.gov
Table 3: Effect of 4-fluoro PV9 on the Viability of H9C2(2-1) Cells
| Concentration (μM) | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|
| 200-300 | 24 | Significant Reduction |
| 200 | 24 | ~5% |
| 300 | 24 | <5% |
| 10-300 | 72 | Significant Reduction |
| 200 | 72 | ~5% |
Responses in Epithelial Cell Lines (e.g., RPMI 2650)
The impact of 4-fluoro PV9 on epithelial cells has been studied using the RPMI 2650 human nasal epithelial cell line. Research indicates that this cell line is particularly sensitive to the compound. After 24 hours of exposure, a significant decrease in cell viability is observed at concentrations ranging from 10 to 300 μM. nih.gov At 200 and 300 μM, 4-fluoro PV9 leads to a severe reduction in viability, with a maximum decrease of 98%. nih.gov Following a 72-hour incubation, the cytotoxicity is even more pronounced, with concentrations between 25 and 300 μM causing a maximal reduction in cell viability of 100%. nih.gov
Table 4: Effect of 4-fluoro PV9 on the Viability of RPMI 2650 Cells
| Concentration (μM) | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|
| 10-300 | 24 | Significant Reduction |
| 200 | 24 | ~2% |
| 300 | 24 | <2% |
| 25-300 | 72 | Significant Reduction |
| 200 | 72 | ~0% |
Mechanistic Pathways of Cellular Response
Research into the cytotoxic effects of 4-fluoro PV9 and related compounds has sought to identify the molecular mechanisms responsible for the observed cell death.
Investigation of Oxidative Stress Induction
While direct studies exclusively focusing on oxidative stress induction by 4-fluoro PV9 are limited, research on closely related α-pyrrolidinophenone derivatives strongly suggests the involvement of this pathway. The cytotoxicity of the parent compounds, PV8 and PV9, has been reported to be associated with the induction of oxidative stress, which is then followed by apoptosis. nih.gov This is consistent with findings for other synthetic cathinones, where the generation of reactive oxygen species (ROS) is a key mechanism of toxicity. For instance, the progenitor of α-pyrrolidinophenones, 3,4-MDPV, is known to cause oxidative stress through the generation of reactive oxygen and nitrogen species and the depletion of reduced glutathione in both hepatic and neuronal cell models. nih.gov Another related compound, α-Pyrrolidinooctanophenone (α-POP), has been shown to cause cellular damage through a mechanism dependent on ROS. It is therefore plausible that the cytotoxic effects of 4-fluoro PV9 observed in various cell lines are, at least in part, mediated by the induction of oxidative stress, leading to cellular damage and eventual cell death.
Analysis of Plasma Membrane Fluidity Alterations
Synthetic cathinones, particularly α-pyrrolidinophenone derivatives like 4-fluoro PV9, are known to interact with and impair the normal function of plasma membrane transporters. nih.govresearchgate.net Beyond these specific protein interactions, research has demonstrated that these compounds can induce broader biophysical changes in the cell membrane, specifically altering its fluidity. nih.govnih.govspringermedizin.de The alteration of plasma membrane fluidity has been identified as a potential mechanism contributing to the cytotoxicity of these compounds. nih.govnih.gov
In studies using the human hepatoma cell line (Hep G2), the effects of PV9 (the parent compound of 4-fluoro PV9) on membrane fluidity were assessed using fluorescence anisotropy with lipophilic probes. springermedizin.de The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) was used to measure the fluidity of the hydrophobic interior (acyl chain region) of the plasma membrane. springermedizin.de Exposure of Hep G2 cells to PV9 for 15 minutes resulted in a significant, concentration-dependent decrease in DPH fluorescence anisotropy. springermedizin.de A decrease in fluorescence anisotropy is inversely related to membrane fluidity, indicating that the compound increases the fluidity of the inner part of the cell membrane. springermedizin.de
Statistically significant increases in membrane fluidity were observed for PV9 at concentrations ranging from 25 µM to 300 µM. springermedizin.de Conversely, when the probe TMA-DPH, which assesses the fluidity at the polar head-group region of the membrane, was used, no significant changes in fluorescence anisotropy were detected. springermedizin.de This suggests that the fluidizing effect of these compounds is localized to the hydrophobic core of the plasma membrane rather than its hydrophilic surface. springermedizin.de The study identified that changes in the fluidity of the interior part of the plasma membrane are a contributing factor to the cytotoxicity of pyrovalerone derivatives. nih.govnih.gov
Table 1: Effect of PV9 on Plasma Membrane Fluidity in Hep G2 Cells Data derived from fluorescence anisotropy studies with the DPH probe, where a decrease in anisotropy signifies an increase in fluidity.
| Compound | Concentration Range (µM) | Target Region | Observed Effect | Reference |
| PV9 | 25 - 300 | Inner Hydrophobic Core | Significant increase in fluidity | springermedizin.de |
| PV9 | Not specified | Polar Head-Group Surface | No significant effect | springermedizin.de |
Mitochondrial Function and Bioenergetics in Cellular Models
The cytotoxicity of α-pyrrolidinophenone derivatives, including 4-fluoro PV9, is strongly associated with the disruption of mitochondrial function. nih.govresearchgate.net Studies have consistently shown that these compounds can induce mitochondrial dysfunction, leading to a decline in cellular viability. researchgate.netresearchgate.net The mechanisms underlying this mitochondrial toxicity are multifaceted and include the depletion of cellular ATP, a decrease in the mitochondrial membrane potential (ΔΨm), and the inhibition of the electron transport chain. nih.govmdpi.com
Research assessing the cytotoxicity of PV9 and its 4-fluoro analog (4-fluoro PV9) has been conducted on various cell lines, including human neuroblastoma (SH-SY5Y), human hepatoma (Hep G2), upper airway epithelium (RPMI 2650), and rat cardiomyocytes (H9C2(2-1)). nih.govnih.govspringermedizin.de In these models, longer side-chain α-pyrrolidinophenones, such as PV9 and its fluoro-substituted analogs, demonstrated more pronounced cytotoxicity compared to derivatives with shorter alkyl chains. nih.govnih.gov This toxicity was directly linked to compromised mitochondrial activity and a loss of cell membrane integrity. nih.govnih.gov
For example, PV9 and its analogs were found to cause profound disruption of cell membranes in all tested cell lines, with the effect being significant at concentrations of 200 µM and 300 µM. springermedizin.de In RPMI 2650 cells, significant effects on membrane integrity were observed even at 100 µM. springermedizin.de This loss of membrane integrity is often a downstream consequence of severe mitochondrial dysfunction and the initiation of apoptotic or necrotic cell death pathways. Other related pyrovalerone derivatives have been shown to impair basal and maximal cellular respiration, further confirming that mitochondria are a key target. mdpi.comdntb.gov.ua Studies specifically identify that compounds like 4-F-PV9 induce significant mitochondrial dysfunction and cell membrane damage, highlighting the diverse neurotoxic effects of cathinones. researchgate.net
Table 2: Cytotoxic Effects of PV9 Analogs Linked to Mitochondrial Dysfunction Data represents concentrations at which significant cytotoxicity, measured by assays reflecting mitochondrial activity and membrane integrity, was observed.
| Cell Line | Compound Class | Effective Concentration Range (µM) | Primary Observations | Reference |
| SH-SY5Y | PV9 and its substituted analogs | 100 - 300 | Profound disruption of cell membranes | springermedizin.de |
| Hep G2 | PV9 and its substituted analogs | 100 - 300 | Profound disruption of cell membranes | springermedizin.de |
| RPMI 2650 | PV9 and its substituted analogs | 100 - 300 | Significant disruption of cell membranes | springermedizin.de |
| H9C2(2-1) | PV9 and its substituted analogs | 200 - 300 | Significant disruption of cell membranes | springermedizin.de |
Forensic and Toxicological Analytical Science of 4 Fluoro Pv9 Hydrochloride Non Clinical Focus
Development of Analytical Methods for Detection in Seized Materials
The definitive identification of 4-fluoro PV9 in seized materials relies on a combination of analytical techniques, with multiple uncorrelated methods being the standard approach in forensic science to ensure structural confirmation. unodc.org The initial characterization of 4-fluoro PV9 from a seized powdered sample utilized a comprehensive suite of instrumental methods. nih.govbohrium.com
Chromatographic and Spectrometric Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) and a mass spectrometer (MS) is a cornerstone for analysis. nih.gov For 4-fluoro PV9, HPLC-DAD analysis has shown a UV absorption maximum at 254 nm. nih.gov When coupled with electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 292. researchgate.net Further fragmentation using tandem (MS²) and multi-stage (MS³) mass spectrometry provides characteristic product ions that aid in structural elucidation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. nih.govunca.edu In the electron ionization (EI) mode, 4-fluoro PV9 produces a distinct fragmentation pattern. The EI mass spectrum is characterized by a base peak at m/z 168 and other common fragment ions at m/z 169, 123, 110, 95, 84, and 55. nih.gov This fragmentation pattern can be compared against spectral libraries for tentative identification. nih.gov
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is valuable for identifying the functional groups present in a molecule. thermofisher.com The FTIR spectrum of 4-fluoro PV9 hydrochloride, typically analyzed using a KBr pellet, shows characteristic absorption bands. nih.govresearchgate.net A strong carbonyl (C=O) stretch is observed around 1685 cm⁻¹, while aliphatic C-H stretching appears in the 2800–3000 cm⁻¹ region. nih.gov Crucially, the presence of the hydrochloride salt is confirmed by broad amine salt bands between 2476–2752 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information and is essential for the unambiguous identification of 4-fluoro PV9, particularly for confirming the position of the fluorine atom on the phenyl ring. nih.gov Both proton (¹H) and carbon (¹³C) NMR spectra provide data on the chemical environment of each atom, which is discussed further in the context of isomer differentiation. nih.gov
The table below summarizes the key instrumental parameters reported for the identification of 4-fluoro PV9 in seized materials. nih.gov
| Analytical Technique | Parameter | Reported Details |
|---|---|---|
| HPLC-MS/DAD | Column | Hypersil RP C18 (150 x 4.6 mm) |
| Mobile Phase | Gradient elution with a water/acetonitrile system containing formic acid and ammonium (B1175870) formate | |
| Detection (MS) | ESI(+) with MS² and MS³ fragmentation of precursor ion m/z 292 | |
| Detection (DAD) | UV absorption maximum at 254 nm | |
| GC-MS | Column | Rxi®-5Sil MS |
| Oven Program | Initial temp 100°C, ramped to 260°C | |
| Key EI Fragments (m/z) | 168 (base peak), 169, 123, 110, 95, 84, 55 | |
| FTIR Spectroscopy | Sample Preparation | KBr pellet |
| Key Absorptions (cm⁻¹) | 1685 (C=O stretch), 2476–2752 (amine hydrochloride) | |
| NMR Spectroscopy | Apparatus | 400 MHz |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) |
Challenges in Analytical Differentiation from Structural Isomers and Analogues in Complex Matrices
A significant forensic challenge in the analysis of synthetic cathinones is the differentiation of positional isomers. uva.nl For 4-fluoro PV9, this involves distinguishing it from its structural isomers, 2-fluoro PV9 and 3-fluoro PV9, where the fluorine atom is located at the ortho- and meta-positions of the phenyl ring, respectively.
The primary issue arises with mass spectrometry-based techniques like GC-MS. Positional isomers often yield identical or nearly indistinguishable electron ionization (EI) mass spectra because the fragmentation process is not typically influenced by the substituent's position on the aromatic ring. nih.govuva.nl Therefore, while GC-MS can suggest the presence of a "fluoro-PV9" compound by matching its fragmentation pattern and molecular weight, it cannot definitively confirm the 4-fluoro substitution on its own. nih.gov
To overcome this ambiguity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. nih.govnih.gov NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of atomic nuclei. thermofisher.com The position of the fluorine atom on the phenyl ring creates unique chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra. nih.gov
In the ¹³C NMR spectrum of 4-fluoro PV9, the signals for the carbon atoms on the phenyl ring are split into doublets due to coupling with the fluorine atom. nih.gov Similarly, the ¹H NMR spectrum shows distinct signals for the aromatic protons. nih.gov The presence of a signal at approximately 11.95 ppm in the ¹H NMR spectrum can also confirm that the compound is a hydrochloride salt, corresponding to the proton of the quaternary pyrrolidine (B122466) group. nih.govresearchgate.net
The following table presents key NMR data that confirms the structure as 4-fluoro PV9. nih.gov
| Nucleus | Carbon/Proton Position (Phenyl Ring) | Chemical Shift (ppm) | Significance |
|---|---|---|---|
| ¹³C | C-12 (ipso-carbon) | 131.02 | The specific chemical shifts and splitting patterns due to fluorine coupling are characteristic of a para-substituted (4-position) fluorophenyl group, allowing unambiguous differentiation from ortho- (2-) and meta- (3-) isomers. |
| C-13, C-15 (ortho-carbons) | 131.14 | ||
| C-14 (para-carbon, attached to F) | 165.71 | ||
| C-11, C-16 (meta-carbons) | 115.75 | ||
| ¹H | H-13, H-15 (ortho-protons) | 8.00 (m, 2H) | The pattern of two multiplets, each integrating to two protons, is consistent with the symmetry of a para-substituted phenyl ring. |
| H-11, H-16 (meta-protons) | 7.16 (m, 2H) |
Quantitative Methodologies for Forensic Samples (Non-Human origin)
After the qualitative identification of 4-fluoro PV9 in a seized material, forensic protocols often require quantitative analysis to determine the purity or concentration of the substance. This is typically achieved using validated chromatographic methods such as GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netspringermedizin.de
A quantitative method for 4-fluoro PV9 in a non-human forensic sample (e.g., seized powder) would generally involve the following steps:
Sample Preparation: A precisely weighed amount of the homogenized seized material is dissolved in a known volume of a suitable solvent, such as methanol, to create a stock solution. unodc.org This solution may be further diluted to fall within the calibrated range of the instrument.
Calibration: A series of calibration standards are prepared by diluting a certified reference material of 4-fluoro PV9 to known concentrations. springermedizin.de
Internal Standard: An internal standard (IS), a compound with similar chemical properties to 4-fluoro PV9 but not expected to be in the sample, is added to all calibration standards and unknown samples at a constant concentration. The IS helps to correct for variations in sample injection volume and instrument response.
Instrumental Analysis: The samples are analyzed using GC-MS (often in Selected Ion Monitoring mode) or LC-MS/MS (in Multiple Reaction Monitoring mode) to enhance selectivity and sensitivity. springermedizin.de A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
Quantification: The concentration of 4-fluoro PV9 in the unknown sample is determined by comparing its analyte-to-IS peak area ratio to the calibration curve.
For such a method to be used in a forensic setting, it must undergo rigorous validation to ensure its reliability and accuracy. researchgate.net While specific validation data for 4-fluoro PV9 in seized materials is not extensively published, the validation would assess several key parameters. A study on related pyrrolidino cathinones, including F-PV9, demonstrated that a limit of detection of 1 ng/mL and a quantification range of 2–100 ng/mL could be achieved in a biological matrix, indicating the high sensitivity of analytical methods for this class of compounds. researchgate.net
The table below outlines the typical parameters evaluated during the validation of a quantitative forensic method. nih.govd-nb.info
| Validation Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is assessed, typically requiring a correlation coefficient (r²) of >0.99. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve. |
| Accuracy | The closeness of the measured value to the true value. It is typically assessed by analyzing quality control samples of known concentrations and expressed as the percent deviation from the nominal value. |
| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different concentrations (intra-day and inter-day). |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample, such as cutting agents, impurities, or structural isomers. |
Compound Index
Regulatory Landscape and Research Imperatives for 4 Fluoro Pv9 Hydrochloride
Scientific Research Imperatives for Emerging Pyrrolidinophenone Derivatives
The emergence of pyrrolidinophenone derivatives, such as 4-fluoro PV9, presents significant challenges to public health and forensic science, necessitating focused scientific research. A primary imperative is the comprehensive toxicological profiling of these compounds. Many pyrrolidinophenone derivatives exhibit high lipophilicity due to the pyrrolidinone ring, which may enhance their ability to cross the blood-brain barrier and increase their potential for central nervous system and cardiovascular toxicity. researchgate.net Research is needed to elucidate the specific toxic effects of 4-fluoro PV9 and its analogs.
Understanding the metabolism of these new substances is another critical research area. Studies on similar synthetic cathinones have identified common metabolic pathways, including the reduction of the β-ketone moiety and oxidation. researchgate.net In vitro and in vivo studies are essential to determine the specific metabolic fate of 4-fluoro PV9. nih.gov This information is crucial for developing reliable analytical methods to detect the substance and its metabolites in biological samples, which is vital for both clinical and forensic toxicology. researchgate.net
Furthermore, there is a pressing need for research into the structure-activity relationships (SAR) of pyrrolidinophenone derivatives. Elucidating how modifications to the chemical structure, such as the addition of a fluorine atom in the case of 4-fluoro PV9, affect the pharmacological and toxicological properties is key to predicting the potential risks of newly emerging analogs. uni-freiburg.de This knowledge can aid in the proactive assessment of the potential public health threat posed by future NPS. researchgate.net
Table 2: Key Research Imperatives for Pyrrolidinophenone Derivatives
| Research Area | Rationale |
| Toxicological Profiling | To understand the potential for central nervous system and cardiovascular toxicities and to assess the overall risk to public health. researchgate.netnih.gov |
| Metabolism Studies | To identify metabolites for improved detection in biological samples and to understand the duration of effects and potential for accumulation. researchgate.netresearchgate.net |
| Structure-Activity Relationship (SAR) Studies | To predict the pharmacological and toxicological properties of new analogs and to inform risk assessments of emerging substances. uni-freiburg.de |
Future Directions in Analytical and Pharmacological Research for 4-fluoro PV9 (hydrochloride)
The rapid emergence of NPS like 4-fluoro PV9 necessitates continuous innovation in analytical and pharmacological research. A key future direction in analytical chemistry is the development and validation of more agile and comprehensive screening methods. The sheer number and structural diversity of new synthetic cathinones present a significant analytical challenge. nih.gov Forensic laboratories are increasingly moving towards non-targeted testing protocols using high-resolution mass spectrometry to identify unexpected or novel compounds. thermofisher.comojp.gov Future research should focus on refining these techniques and building comprehensive spectral libraries to facilitate the rapid and accurate identification of 4-fluoro PV9 and its metabolites in seized materials and biological specimens. nih.govresearchgate.net The application of artificial intelligence and machine learning in interpreting complex analytical data is also a promising avenue for future exploration. oup.com
In the realm of pharmacology, a deeper understanding of the molecular mechanisms of action of 4-fluoro PV9 is a critical future direction. While it is presumed to act as a central nervous system stimulant, detailed in vitro and in vivo studies are required to characterize its specific interactions with monoamine transporters and receptors. nih.govuni-freiburg.de Pharmacological profiling of 4-fluoro PV9 and its analogs will provide crucial insights into their potency, abuse liability, and potential for adverse effects. researchgate.net This research is not only fundamental to understanding the risks associated with this specific compound but also contributes to a broader understanding of the pharmacology of emerging pyrrolidinophenone derivatives. nih.govnii.ac.jp The development of in vitro models to rapidly assess the toxicity of new compounds is also an important area for future research, offering a more proactive approach to public health protection. researchgate.netmdpi.com
Table 3: Future Research Directions for 4-fluoro PV9 (hydrochloride)
| Research Area | Focus | Desired Outcome |
| Analytical Chemistry | Development of non-targeted screening methods and expansion of spectral libraries. thermofisher.comojp.gov | Rapid and accurate identification of 4-fluoro PV9 and its metabolites in diverse matrices. mdpi.com |
| Pharmacology | In-depth in vitro and in vivo characterization of its mechanism of action. nih.govuni-freiburg.de | A clear understanding of its potency, abuse potential, and toxicological profile. researchgate.net |
| Toxicology | Development of rapid in vitro toxicity assessment models. researchgate.net | Proactive identification of potential health risks associated with emerging analogs. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended to assess the purity and structural integrity of 4-fluoro PV9 (hydrochloride)?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to determine purity (>98% as per batch-specific certificates of analysis). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Ensure solvents like DMSO or ethanol are compatible with the compound’s solubility profile during analysis .
Q. What are the optimal storage conditions to maintain 4-fluoro PV9 (hydrochloride) stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions. Avoid freeze-thaw cycles for stock solutions; aliquot and store at -80°C (6-month stability) or -20°C (1-month stability) .
Q. How should researchers safely handle 4-fluoro PV9 (hydrochloride) in laboratory settings?
- Methodological Answer : Use nitrile gloves and impervious lab coats to prevent skin contact. Conduct work in a fume hood to minimize inhalation risks. Dispose of contaminated materials per local hazardous waste regulations. Refer to OSHA HazCom 2012 and REACH guidelines for compliance .
Advanced Research Questions
Q. How can researchers design in vivo studies for 4-fluoro PV9 (hydrochloride) given limited toxicological data?
- Methodological Answer : Base dosing regimens on structural analogs (e.g., α-pyrrolidinopentiophenone derivatives). Prepare solutions using DMF/DMSO (3–15 mg/mL) mixed with PEG300 and Tween 80 for in vivo administration. Validate bioavailability via LC-MS/MS. Include control groups to monitor neurobehavioral effects, given the compound’s potential psychotropic properties .
Q. What strategies resolve contradictions in receptor binding data between 4-fluoro PV9 and its analogs (e.g., 4-methoxy PV8)?
- Methodological Answer : Perform comparative molecular docking studies to analyze substituent effects (e.g., para-fluoro vs. methoxy groups on phenyl rings). Use radioligand displacement assays (e.g., with ³H-labeled cathinones) to quantify affinity differences at dopamine/norepinephrine transporters. Cross-reference findings with computational models of steric and electronic interactions .
Q. How can researchers optimize solubility for in vitro assays without compromising 4-fluoro PV9 (hydrochloride) stability?
- Methodological Answer : Prepare stock solutions in DMSO (15 mg/mL) and dilute in assay buffers (e.g., PBS pH 7.2). Pre-warm solutions to 37°C and sonicate briefly to enhance dissolution. Avoid aqueous solutions with high ionic strength, which may precipitate the compound. Validate stability via UV-Vis spectroscopy over 24 hours .
Q. What metabolic pathways should be prioritized for 4-fluoro PV9 (hydrochloride) given its structural similarity to regulated cathinones?
- Methodological Answer : Investigate hepatic cytochrome P450 (CYP3A4/2D6) metabolism using microsomal assays. Monitor for fluorophenyl ring hydroxylation or N-dealkylation metabolites via high-resolution MS. Compare results to 4-fluoro Buphedrone (hydrochloride), which shares a para-fluoro substitution .
Key Considerations
- Structural Insights : The para-fluoro substitution on the phenyl ring may enhance metabolic resistance compared to non-fluorinated analogs, requiring tailored analytical protocols .
- Ethical Compliance : Forensic applications necessitate adherence to DEA and REACH regulations. Document chain-of-custody for samples used in publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
